molecular formula C18H20N2O5 B4129692 N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea

N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea

Cat. No. B4129692
M. Wt: 344.4 g/mol
InChI Key: BVLASVMASSPKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity among recreational drug users. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic effects.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a crucial role in regulating mood, emotions, and social behavior. N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea also affects the release and uptake of oxytocin, a hormone that is associated with bonding and social connection.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea use can have a range of effects on the body, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has been associated with cognitive impairments, such as memory loss and attention deficits.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has been used in animal studies to investigate its effects on the brain and behavior. It has also been used in human studies to explore its therapeutic potential. However, the use of N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea in research is limited by its illegal status and potential for abuse.

Future Directions

There are several areas of research that could benefit from further investigation into the effects of N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea. These include:
1. The long-term effects of N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea use on the brain and behavior.
2. The potential therapeutic benefits of N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea for other mental health conditions, such as addiction and eating disorders.
3. The development of safer and more effective N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea-based treatments for mental health disorders.
4. The use of N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea in combination with other therapies, such as cognitive-behavioral therapy and mindfulness-based interventions.
5. The exploration of N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea's effects on social behavior and empathy.
In conclusion, N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea is a synthetic psychoactive drug that has been the subject of extensive scientific research due to its potential therapeutic effects. While the use of N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea in research is limited by its illegal status and potential for abuse, there are several areas of research that could benefit from further investigation into the effects of N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea has been studied for its potential therapeutic effects in treating a range of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-1,3-benzodioxol-5-yl-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea-assisted psychotherapy has shown promising results in clinical trials, with some patients reporting significant improvements in their symptoms.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11(12-4-6-14(22-2)16(8-12)23-3)19-18(21)20-13-5-7-15-17(9-13)25-10-24-15/h4-9,11H,10H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLASVMASSPKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.